N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
Description
N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a heterocyclic compound featuring a tetrazole core linked via a sulfanyl group to a propanamide backbone substituted with phenyl groups.
Properties
IUPAC Name |
N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKRHZDXVDIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various metal catalysts, such as copper or zinc, and often requires elevated temperatures and specific solvents like dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or other parts of the molecule.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing new biochemical assays.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound shares structural motifs with several analogs, including oxadiazole-, thiazole-, and indole-containing derivatives. Key comparisons are summarized below:
Key Observations:
- The target compound’s tetrazole core differentiates it from oxadiazole-based analogs (e.g., 7c-f, 8a-w), which may influence electronic properties and hydrogen-bonding capacity.
- Substituents on the aryl groups (e.g., methyl vs.
- The sulfanyl linkage is conserved across analogs, suggesting a role in stabilizing molecular conformation or mediating interactions with biological targets.
Enzyme Inhibition:
- Oxadiazole-Indole Derivatives (8a-w): Compound 8q showed potent α-glucosidase inhibition (IC50 = 49.71 µM), outperforming acarbose (IC50 = 38.25 µM) . Compounds 8g and 8h inhibited butyrylcholinesterase (BChE) with IC50 values of 31.62 µM and 33.70 µM, respectively .
Antibacterial Activity:
Hypothetical Implications for the Target Compound:
- The tetrazole’s bioisosteric properties might enhance metabolic stability compared to oxadiazole analogs.
- The absence of methyl groups (cf.
Biological Activity
N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide (CAS Number: 25746-67-2) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 296.35 g/mol. The structure features a phenyl group attached to a propanamide backbone and a tetrazole ring linked via a sulfur atom.
Chemical Structure:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrazole compounds have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the phenyl group is believed to enhance the compound's interaction with cellular targets.
Table 1: Anticancer Activity Studies
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and tetrazole moieties significantly influence the biological activity of the compound. For example, substituents on the phenyl ring can enhance potency against specific cancer cell lines.
Table 3: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Naphthalene substitution | Increased potency against cancer cells |
| Alkyl chain length | Optimal activity observed with ethyl substituent |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of N-substituted tetrazole derivatives, including N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide. The study reported significant cytotoxic effects against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy, demonstrating potential for development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
